(1-(5-Fluoropentyl)-3-(naphthalen-1-oyl)-6-nitroindole)
Overview
Description
AM1235 is a potent synthetic cannabinoid (CB) with Ki values of 1.5 and 20.4 nM for the CB1 and CB2 receptors, respectively. The physiological and toxicological properties of this compound are not known. This product is intended for research and forensic applications.
AM-1235 is a drug that acts as a potent and is selective agonist for the cannabinoid receptor CB1.
Scientific Research Applications
Identification in Unregulated Drugs
1-(5-Fluoropentyl)-3-(naphthalen-1-oyl)-6-nitroindole, also known as AM-2201, has been identified as an adulterant in herbal and drug-like products obtained via the Internet. It was identified using techniques like liquid chromatography–mass spectrometry, gas chromatography–mass spectrometry, and nuclear magnetic resonance spectroscopy. This compound, along with others, showed large variations in content in commercial products, indicating its use in unregulated drug markets (Nakajima et al., 2011).
Chemical Structure and Cannabimimetic Effects
The compound's structure has been closely studied, and its cannabimimetic effects were evaluated. It was compared with other synthetic cannabimimetic compounds to measure its activation of guanosine-5′-O-(3-thio)-triphosphate binding to guanine nucleotide-binding proteins. This study is significant for understanding the compound's chemical basis and its interaction with cannabinoid receptors (Nakajima et al., 2011).
Synthesis and Characterization of Derivatives
Research into the synthesis and characterization of compounds related to 1-(5-Fluoropentyl)-3-(naphthalen-1-oyl)-6-nitroindole, particularly focusing on naphthoic acids and their fluorinated versions, has been conducted. These studies are pivotal in understanding the chemical properties and potential applications of these compounds in various fields, such as pharmaceuticals and materials science (Tagat et al., 2002).
Metabolism in Human Hepatocytes
Another study focused on the human hepatocyte metabolism of related synthetic cannabinoids, which is essential for understanding how these compounds are processed in the human body and their potential impacts. This research is particularly important for clinical and forensic applications, where the identification of metabolites can be crucial (Diao et al., 2017).
Application in Nonlinear Optics and Organic Semiconductors
Research on naphthalene-based compounds, which are closely related to 1-(5-Fluoropentyl)-3-(naphthalen-1-oyl)-6-nitroindole, shows potential applications in nonlinear optics and organic semiconductors. These studies contribute to the development of new materials for technological applications (Irfan et al., 2017).
Mechanism of Action
Target of Action
AM-1235, also known as 1-(5-fluoropentyl)-6-nitroindol-3-yl-naphthalen-1-ylmethanone, is a potent and reasonably selective agonist for the cannabinoid receptor CB1 . The CB1 receptor is primarily located in the brain and is involved in various physiological processes, including mood regulation, pain sensation, and appetite .
Mode of Action
AM-1235 binds to the CB1 receptor with a Ki of 1.5 nM, compared to 20.4 nM at the CB2 receptor . The 6-nitro substitution on the indole ring reduces affinity for both CB1 and CB2 relative to the unsubstituted parent compound AM-2201. Cb2 affinity is reduced much more, resulting in a cb1 selectivity of around 13 times . This interaction with the CB1 receptor triggers a series of intracellular events, leading to the physiological effects associated with cannabinoids.
Biochemical Pathways
The primary biochemical pathway affected by AM-1235 is the endocannabinoid system (ECS). The ECS plays a pivotal role in regulating numerous biological functions, spanning neurodevelopment, cognition, mood, sleep, appetite, and reward . By acting as an agonist at the CB1 receptor, AM-1235 modulates the signaling within this system, influencing these physiological processes.
Pharmacokinetics
The pharmacokinetic data of JWH-018 are generally applicable to AM-1235 . AM-1235 metabolism differs only slightly from that of JWH-018. AM-1235 N-dealkylation produces fluoropentane instead of pentane (or plain alkanes in general) . It has been speculated that the fluoropentane might function as an alkylating agent or is further metabolized into toxic fluoroacetic acid .
Result of Action
The molecular and cellular effects of AM-1235’s action are primarily due to its interaction with the CB1 receptor. As a potent CB1 agonist, AM-1235 can modulate neurotransmitter release in the brain, affecting various physiological processes such as mood, pain sensation, and appetite .
Properties
IUPAC Name |
[1-(5-fluoropentyl)-6-nitroindol-3-yl]-naphthalen-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O3/c25-13-4-1-5-14-26-16-22(20-12-11-18(27(29)30)15-23(20)26)24(28)21-10-6-8-17-7-2-3-9-19(17)21/h2-3,6-12,15-16H,1,4-5,13-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGVQORPSNNMSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=C3C=CC(=C4)[N+](=O)[O-])CCCCCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10187159 | |
Record name | AM-1235 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10187159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
335161-27-8 | |
Record name | [1-(5-Fluoropentyl)-6-nitro-1H-indol-3-yl]-1-naphthalenylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=335161-27-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AM-1235 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0335161278 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AM-1235 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10187159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AM-1235 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HV9AH611M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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